3-(Allyloxy)phenyl(triphenylmethyl) ether
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Overview
Description
3-(Allyloxy)phenyl(triphenylmethyl) ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features an allyloxy group and a triphenylmethyl group attached to a phenyl ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)phenyl(triphenylmethyl) ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the use of sodium phenoxide and allyl bromide, resulting in the formation of the desired ether .
Industrial Production Methods
Industrial production of ethers, including this compound, often relies on the Williamson ether synthesis due to its efficiency and high yield. The reaction is typically conducted in a homogeneous solution using solvents like dimethoxyethane to ensure complete reaction and high purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)phenyl(triphenylmethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-(Allyloxy)phenyl(triphenylmethyl) ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)phenyl(triphenylmethyl) ether involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles. This process involves the formation of a transition state and the subsequent formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Allyl phenyl ether: Similar structure but lacks the triphenylmethyl group.
Triphenylmethyl ether: Contains the triphenylmethyl group but lacks the allyloxy group.
Phenyl allyl ether: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-(Allyloxy)phenyl(triphenylmethyl) ether is unique due to the presence of both the allyloxy and triphenylmethyl groups, which impart distinct chemical properties and reactivity compared to other ethers. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
501648-63-1 |
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Molecular Formula |
C28H24O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-prop-2-enoxy-3-trityloxybenzene |
InChI |
InChI=1S/C28H24O2/c1-2-21-29-26-19-12-20-27(22-26)30-28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h2-20,22H,1,21H2 |
InChI Key |
GUKKCRIMAORDPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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